2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
CAS No.: 90134-46-6
Cat. No.: VC19241826
Molecular Formula: C11H22O2Si
Molecular Weight: 214.38 g/mol
* For research use only. Not for human or veterinary use.
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- - 90134-46-6](/images/structure/VC19241826.png)
Specification
CAS No. | 90134-46-6 |
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Molecular Formula | C11H22O2Si |
Molecular Weight | 214.38 g/mol |
IUPAC Name | 5-[tert-butyl(dimethyl)silyl]oxypent-2-yn-1-ol |
Standard InChI | InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,8-10H2,1-5H3 |
Standard InChI Key | HHKHLMZEHVBXRG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC#CCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two functional groups: a hydroxyl moiety at position 1 and a tert-butyldimethylsilyl (TBDMS)-protected alcohol at position 5. The TBDMS group, a bulky silicon-based protecting group, confers stability against nucleophilic and electrophilic agents while permitting selective deprotection under controlled conditions . The alkyne group at position 2 enables participation in coupling reactions, such as Sonogashira or click chemistry, making the compound a strategic building block in multistep syntheses.
Molecular Formula:
Molecular Weight: 214.38 g/mol
IUPAC Name: 5-[tert-Butyl(dimethyl)silyl]oxypent-2-yn-1-ol
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key structural features:
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¹H NMR: The TBDMS methyl groups resonate as singlets at 0.1–0.3 ppm, while the alkyne proton appears as a triplet near 2.3 ppm due to coupling with adjacent methylene groups .
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¹³C NMR: The silicon-bearing carbon (C5) is observed at 18–25 ppm, and the alkyne carbons (C2 and C3) appear between 70–90 ppm .
Synthesis and Scalability
Laboratory-Scale Synthesis
The preparation of 2-pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves silylation of 2-pentyn-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions:
Reaction Conditions:
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Base: Imidazole or triethylamine (2.5 equiv.)
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Solvent: Anhydrous dichloromethane
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Temperature: 0°C to room temperature
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Yield: 85–92% after purification via silica gel chromatography .
Industrial Production
Industrial synthesis mirrors laboratory methods but employs continuous-flow reactors to enhance efficiency. Key considerations include:
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Cost Optimization: Bulk procurement of TBDMS-Cl reduces raw material expenses.
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Purification: Short-path distillation or centrifugal partition chromatography ensures >99% purity for pharmaceutical applications .
Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes alkylation or acylation, while the alkyne participates in cross-coupling reactions:
Example: Sonogashira coupling with aryl halides yields biaryl alkynes, pivotal in material science .
Deprotection Strategies
The TBDMS group is selectively removed using fluoride-based reagents:
Kinetics: Deprotection at 25°C completes within 2 hours, monitored by TLC or NMR .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s dual functionality enables its use in synthesizing prostaglandins and kinase inhibitors. For instance, it serves as a precursor to PF-00868554, an antiviral agent targeting RNA-dependent RNA polymerases .
Material Science
In polymer chemistry, the alkyne moiety facilitates Huisgen cycloaddition, enabling the synthesis of dendrimers with precise branching:
Thermal Stability: Polymers derived from this compound exhibit glass transition temperatures () exceeding 150°C .
Biological Activity and Toxicology
Antimicrobial Screening
In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate inhibition (MIC = 128 µg/mL), attributed to membrane disruption via alkyne insertion .
Cytotoxicity Profile
Human hepatocellular carcinoma (HepG2) cells treated with 100 µM of the compound showed 40% viability reduction via MTT assay, suggesting apoptosis induction through ROS generation .
Comparative Analysis with Structural Analogues
Property | TBDMS-Protected Compound | TMS-Protected Analogue |
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Hydrolytic Stability | Stable at pH 3–10 | Degrades at pH > 8 |
(°C) | -0.2 | -5.4 |
Synthetic Utility | High | Moderate |
Note: TBDMS = tert-butyldimethylsilyl; TMS = trimethylsilyl .
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